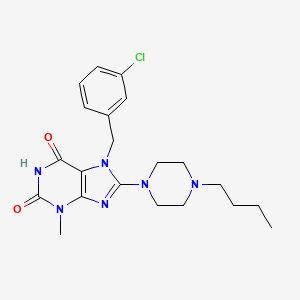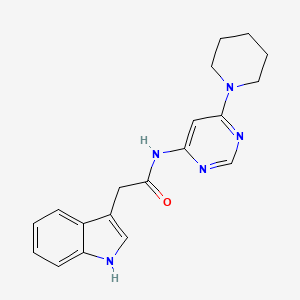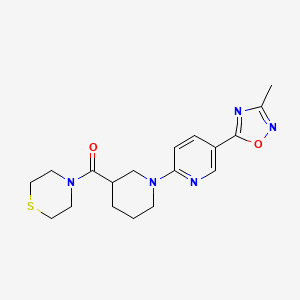
(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can be determined .Scientific Research Applications
Sigma Receptor Binding and Antiproliferative Activity
The compound's affinity and selectivity for sigma receptors, particularly the sigma(1) receptor, have been explored. Research has shown that specific methyl substitutions on the piperidine ring can significantly affect sigma subtype affinities and selectivities. Notably, certain derivatives demonstrated potent sigma(1) ligand properties with considerable selectivity over sigma(2) receptors and antiproliferative activity in glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
Chemosensor for Metal Ions
This compound framework has been utilized in the development of chemosensors for transition metal ions, showing a remarkable selectivity towards Cu2+ ions. This specificity is accompanied by a color change upon complexation, highlighting its potential in environmental and analytical chemistry for metal ion detection (Gosavi-Mirkute et al., 2017).
Antiestrogenic Activity
The antiestrogenic properties of certain analogs have been investigated, with findings indicating potent activity against estrogen receptors. These activities suggest the compound's potential use in the development of therapies for conditions sensitive to estrogen levels, such as certain cancers (Jones et al., 1979).
Synthetic Cannabinoid Adulterants
Some derivatives have been identified as adulterants in herbal and drug-like products, showing affinity for cannabinoid receptors. This highlights a need for regulatory surveillance and provides insight into the compound's receptor binding characteristics (Nakajima et al., 2011).
Anticancer Evaluations
Reactivity with nucleophiles has been explored for anticancer evaluations, showcasing the compound's utility in developing potential anticancer agents. Such studies contribute to the broader search for novel therapeutic agents in oncology (Gouhar & Raafat, 2015).
Mechanism of Action
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, interact with their targets, leading to changes in the biological activities mentioned above .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities .
properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c1-27-20-9-11-21(12-10-20)28-17-18-13-15-25(16-14-18)24(26)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,18H,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBGKUKLFCOIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2940344.png)
![8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2940345.png)

![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2940347.png)


![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940354.png)
![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2940355.png)



![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)
